molecular formula C14H12FN B8155230 4-(3-Fluorophenyl)isoindoline

4-(3-Fluorophenyl)isoindoline

Cat. No.: B8155230
M. Wt: 213.25 g/mol
InChI Key: YZMNSMKYVUKVLL-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)isoindoline is an organic compound that belongs to the class of isoindolines Isoindolines are heterocyclic compounds containing a benzene ring fused to a pyrrole ring The presence of a fluorophenyl group at the 4-position of the isoindoline structure imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)isoindoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and phthalic anhydride.

    Condensation Reaction: The first step involves the condensation of 3-fluoroaniline with phthalic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to form 3-(3-fluorophenyl)isoindoline-1,3-dione.

    Reduction: The resulting isoindoline-1,3-dione is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

    Reduction: Reduction reactions can further modify the isoindoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Isoindoline-1,3-dione derivatives.

    Reduction: Various reduced isoindoline derivatives.

    Substitution: Substituted isoindoline compounds with different functional groups.

Scientific Research Applications

4-(3-Fluorophenyl)isoindoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and anticancer properties.

    Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)isoindoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylisoindoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    4-(4-Fluorophenyl)isoindoline: The fluorine atom is positioned differently, affecting its reactivity and interactions.

    4-(3-Chlorophenyl)isoindoline: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.

Uniqueness

4-(3-Fluorophenyl)isoindoline is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which enhances its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. This makes it a valuable compound for drug discovery and material science research.

Properties

IUPAC Name

4-(3-fluorophenyl)-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN/c15-12-5-1-3-10(7-12)13-6-2-4-11-8-16-9-14(11)13/h1-7,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMNSMKYVUKVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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